Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused bicyclic structure.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activity, suggesting potential targets within cancer cells .
Mode of Action
The exact mode of action of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate remains to be elucidated. It is known that the compound is synthesized from aminopyridine and ethyl 3-bromo-2-oxo propanoate . The resulting compound may interact with its targets in a manner that disrupts normal cellular processes, leading to cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Compounds with the imidazo[1,2-a]pyridine core have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
The cellular effects of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate are not well-documented. Some imidazo[1,2-a]pyridine compounds have shown anti-proliferative activity against S. pneumoniae
Molecular Mechanism
It is known that some imidazo[1,2-a]pyridine compounds exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: A derivative with a chlorine substituent.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Another derivative with both ethyl and chlorine substituents.
Uniqueness
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJKJLTGNZBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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